6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Kinase Inhibitor Design Metabolic Stability ADME Optimization

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1205124-81-7) is a fluorinated, fused nitrogen-containing heterocycle widely recognized as a privileged scaffold in medicinal chemistry. It features a carboxylic acid handle at the 3-position for rapid derivatization into amides, esters, and other functional groups, enabling efficient construction of screening libraries.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
Cat. No. B11910127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(=O)O)F
InChIInChI=1S/C7H4FN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)
InChIKeyJMJYLAGSNGCHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Strategic Fluorinated Heterocyclic Building Block for Kinase-Focused Discovery


6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1205124-81-7) is a fluorinated, fused nitrogen-containing heterocycle widely recognized as a privileged scaffold in medicinal chemistry [1]. It features a carboxylic acid handle at the 3-position for rapid derivatization into amides, esters, and other functional groups, enabling efficient construction of screening libraries . This core structure is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting ATR, CDK, and Pim-1, and its inherent properties make it a critical starting point for structure-activity relationship (SAR) exploration [2].

Why General-Purpose Pyrazolo[1,5-a]pyrimidine Building Blocks Cannot Replace the 6-Fluoro-3-carboxylic Acid Variant


The precise position and identity of substituents on the pyrazolo[1,5-a]pyrimidine core fundamentally dictate kinase selectivity, potency, and ADME properties. The 6-fluoro substitution is not merely decorative; it serves as a critical metabolic soft spot blocker, directly occupying a position on the pyrimidine ring prone to oxidative metabolism, as demonstrated in CSNK2 inhibitor optimization programs [1]. Replacing this with a non-fluorinated or differently substituted analog (e.g., 6-H, 6-Cl, or 6-CF3) alters the electron density and steric profile of the ring system, predictably shifting the kinase selectivity fingerprint from that of the desired 6-fluoro series [2]. Furthermore, the 3-carboxylic acid is the essential synthetic handle for generating diverse compound libraries through amide coupling; alternative regioisomers (e.g., 2- or 5-carboxylic acids) produce distinct vectors and are not interchangeable [3].

Quantifiable Differentiation Evidence for 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Versus Close Analogs


Metabolic Stability Gain via Strategic 6-Position Fluorination on the Pyrazolo[1,5-a]pyrimidine Core

In a medicinal chemistry campaign targeting CSNK2, strategic fluorination of the pyrazolo[1,5-a]pyrimidine scaffold was employed to address poor metabolic stability. The systematic introduction of a fluorine atom onto the electron-rich core ring system significantly enhanced metabolic stability. While the specific 6-fluoro substitution on the pyrimidine ring is a key feature of the 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid building block, direct comparator data for this exact intermediate is not available. The evidence here is class-level inference: the fluorinated lead compound 2 maintained excellent cellular potency against CSNK2 (IC50 in the nanomolar range, as reported for the series) and a remarkably clean kinome selectivity profile against 192 kinases, while demonstrating improved in vivo metabolic stability compared to the non-fluorinated progenitor molecule 1 [1].

Kinase Inhibitor Design Metabolic Stability ADME Optimization CSNK2

Validated Intermediate Status in ATR Kinase Inhibitor Patents (e.g., Vertex Pharmaceuticals)

The 2-amino-6-fluoro analog (a direct derivative of the target compound) is explicitly claimed and exemplified as a critical intermediate in Vertex's ATR kinase inhibitor patent family. The patent describes the synthesis of 2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carboxylate as an activated ester (6a*) used in the manufacture of Compound I-1, a potent ATR inhibitor [1]. This intermediate was used on a >100 mmol scale (44.02 g, 126.6 mmol), demonstrating its practical utility in synthesizing complex drug candidates. The 6-fluoro substitution is essential for the final compound's activity; non-fluorinated or 6-chloro analogs are not disclosed as intermediates for the same potent series, implying a critical role for the fluorine at this position for ATR binding affinity [1].

ATR Kinase DNA Damage Response Cancer Therapeutics Patent-Validated Intermediate

Differentiation from Non-Fluorinated Parent Scaffold in Kinase Selectivity Profiles

The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive kinase hinge-binding motif. The introduction of a fluorine atom at the 6-position modulates the electron density of the pyrimidine ring, directly influencing the strength of hydrogen bonding with the kinase hinge region [1]. A review of this scaffold's SAR highlights that subtle changes to the core, such as halogen substitution, profoundly impact activity against kinases like EGFR, B-Raf, and CDKs [1]. The 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold provides a unique electronic profile (sigma-electron-withdrawing, pi-donating effects of fluorine) compared to the parent 6-H scaffold (CAS 25940-35-6) or the 6-Cl/6-CF3 analogs, leading to a divergent kinase selectivity profile [2].

Kinase Selectivity ATP-Binding Site Hinge Binder Medicinal Chemistry

Procurement-Grade Purity and Quality Assurance Compared to Research-Grade Generic Scaffolds

For reliable SAR studies, the purity and authenticated identity of the core building block are paramount. Commercially available 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid from specialty suppliers (e.g., Bidepharm, MolCore) is provided with batch-specific quality control documentation, including NMR, HPLC, and GC reports, ensuring a standard purity of ≥98% . This level of quality assurance is critical for reproducible synthesis and biological testing. Generic sourcing of the non-fluorinated parent scaffold (CAS 25940-35-6) may come with lower purity (e.g., 97%) and less rigorous analytical characterization, introducing variability into downstream results .

Chemical Procurement Quality Control HPLC Purity Reproducibility

Optimal Application Scenarios for Procuring 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Focused Kinase Library Design Targeting the ATP Hinge Region

Use as the central, privileged scaffold for generating a library of ATP-competitive kinase inhibitors. The 3-carboxylic acid is the ideal anchor for parallel amide coupling with diverse amines, while the 6-fluoro substituent pre-programs the library for favorable metabolic stability and a unique kinase selectivity profile, as evidenced by the CSNK2 and ATR inhibitor programs [1][2]. This approach is superior to using the non-fluorinated parent scaffold, which is more likely to yield metabolically labile hits.

Lead Optimization of DNA Damage Response (DDR) Kinase Inhibitors

Directly employ the compound, or its 2-amino derivative, as a key intermediate to synthesize candidate ATR kinase inhibitors for cancer therapy, following the validated routes described in Vertex's patent literature [2]. The pre-installed fluorine atom at the 6-position is a crucial structural feature for on-target potency, making this specific building block indispensable for this therapeutic program.

Systematic Exploration of Halogen Effects in a Matched Molecular Pair Analysis

Procure this compound alongside its 6-H, 6-Cl, and 6-CF3 analogs (with identical 3-carboxylic acid functionality) to conduct a rigorous matched molecular pair (MMP) study. This will allow for the deconvolution of the fluorine atom's specific contribution to target binding, selectivity, and ADME properties, generating high-value SAR data that cannot be obtained from any single building block alone [1].

Synthesis of PET Tracer Precursors for Tumor Imaging

Utilize the scaffold to develop fluorine-18 labeled derivatives for positron emission tomography (PET) imaging. The presence of fluorine in the scaffold provides a structural rationale for isotopic labeling studies, and the carboxylic acid handle allows for versatile derivatization with imaging-related pharmacophores . This provides a strategic advantage over scaffolds lacking a fluorine atom for subsequent radiofluorination chemistry.

Quote Request

Request a Quote for 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.